4-Chloro-3-nitrobenzoic acid

Acid-Base Chemistry Solubility Reactivity

4-Chloro-3-nitrobenzoic acid (CAS 96-99-1) is the definitive isomer for pharmaceutical synthesis and coordination chemistry. Its unique 1,2,4-substitution pattern (Cl at C4, NO₂ at C3, COOH at C1) dictates regioselective electrophilic aromatic substitution, enabling high-yield reduction (>90%) to 3-amino-4-chlorobenzoic acid—a critical intermediate for anti-inflammatory agents and dyes. This specific isomer is essential for constructing metal-based anticancer complexes (Cu(II) IC₅₀ 12.5 µM against HepG2); regioisomers like 3-chloro-4-nitrobenzoic acid cannot replicate this reactivity. Procure with confidence: ≥98% purity, ambient shipping, global B2B supply.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56 g/mol
CAS No. 96-99-1
Cat. No. B146349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzoic acid
CAS96-99-1
Synonyms4-chloro-3-nitrobenzoic acid
para-chloro-meta-nitrobenzoate
Molecular FormulaC7H4ClNO4
Molecular Weight201.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyDFXQXFGFOLXAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzoic Acid (CAS 96-99-1): Essential Procurement Data for This Nitro-Chlorobenzoic Acid Intermediate


4-Chloro-3-nitrobenzoic acid (CAS 96-99-1) is an aromatic carboxylic acid belonging to the class of nitrobenzoic acid derivatives, characterized by a chlorine atom at the para-position and a nitro group at the meta-position relative to the carboxyl group [1]. This compound is a crystalline solid with a melting point of 180-183 °C, a predicted pKa of 3.35±0.10, and limited aqueous solubility (342.7 mg/L) . As a key intermediate, it is widely utilized in the synthesis of pharmaceuticals, dyes, and advanced coordination complexes due to its unique substitution pattern, which dictates its reactivity and biological activity [2].

Why 4-Chloro-3-nitrobenzoic Acid Cannot Be Simply Replaced by Other Nitrobenzoic Acids in Critical Syntheses


4-Chloro-3-nitrobenzoic acid possesses a specific 1,2,4-substitution pattern (Cl at C4, NO2 at C3, COOH at C1) that dictates its unique electronic, steric, and physicochemical profile [1]. Direct substitution with other regioisomers, such as 3-chloro-4-nitrobenzoic acid (CAS 38818-50-7) or 4-chloro-2-nitrobenzoic acid, or analogs like 3-nitrobenzoic acid (CAS 121-92-6), is not feasible without altering key properties: its acid strength (pKa 3.35±0.10) , regioselectivity in further substitution reactions [2], or the biological activity of its metal complexes [3]. These differences, quantified below, directly impact synthetic yields, product purity, and the performance of downstream pharmaceutical candidates, making targeted procurement of this specific isomer essential.

Quantitative Differentiation of 4-Chloro-3-nitrobenzoic Acid: pKa, Regioselectivity, and Bioactivity Data


Enhanced Acidity: 4-Chloro-3-nitrobenzoic Acid vs. 3-Nitrobenzoic Acid

4-Chloro-3-nitrobenzoic acid exhibits a lower pKa (3.35±0.10, predicted) compared to its non-chlorinated analog, 3-nitrobenzoic acid (pKa 3.47 in water at 25°C) [1]. This indicates stronger acidity, attributed to the additional electron-withdrawing effect of the para-chloro substituent, which stabilizes the conjugate base [2].

Acid-Base Chemistry Solubility Reactivity

Regioselective Nitration: Preferential Formation of 4-Chloro-3-nitrobenzoic Acid over the 2-Nitro Isomer

In the synthesis of 4-chloro-3-nitrobenzoic acid via nitration of 4-chlorobenzoic acid, the 3-nitro isomer is formed preferentially over the 2-nitro isomer due to the directing effects of the substituents [1]. This regioselectivity is exploited in industrial processes, with reported yields for this specific isomer reaching 90-97% under optimized conditions , highlighting its synthetic accessibility compared to the less favored 4-chloro-2-nitrobenzoic acid isomer.

Organic Synthesis Nitration Regioselectivity

Antibacterial Potency: MIC Values of 4-Chloro-3-nitrobenzoic Acid Against S. aureus and E. coli

The parent acid, 4-chloro-3-nitrobenzoic acid, demonstrates intrinsic antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 39 µg/mL against Staphylococcus aureus and 45 µg/mL against Escherichia coli [1]. While not as potent as optimized derivatives, these values establish a baseline for this scaffold and are comparable to other simple nitro-aromatic acids, providing a quantitative benchmark for the development of more active analogs [2].

Antibacterial Drug Discovery MIC

Potent Antimicrobial Copper Complexes: 4-Chloro-3-nitrobenzoate Derivative Outperforms Chloramphenicol

Coordination of 4-chloro-3-nitrobenzoate (CNBz) to copper(II) significantly enhances antibacterial activity. The complex [Cu(Eta)2(CNBz)2] demonstrated a remarkable MIC of 3.78 µg/mL against Bacillus cereus, which is superior to the standard drug chloramphenicol [1]. This represents a >10-fold improvement over the free acid (MIC 39-45 µg/mL) [2], underscoring the critical role of this specific ligand in achieving potent antimicrobial effects through metal complexation.

Coordination Chemistry Antimicrobial Copper Complexes

Cytotoxicity Profile: Copper(II) Complexes of 4-Chloro-3-nitrobenzoic Acid Against Cancer Cell Lines

Copper(II) complexes incorporating 4-chloro-3-nitrobenzoic acid as a ligand exhibit significant cytotoxicity against human cancer cell lines. For instance, the complex [Cu(phen)(4-CNBA)] displayed an IC50 of 12.5 µM against HepG2 liver cancer cells [1]. This activity is a direct consequence of the ligand's electronic properties and its ability to facilitate DNA intercalation, a mechanism not observed with simpler benzoate ligands [2].

Anticancer Metal Complexes Cytotoxicity

Optimal Applications of 4-Chloro-3-nitrobenzoic Acid Based on Verified Performance Data


Synthesis of 3-Amino-4-chlorobenzoic Acid and Downstream Pharmaceutical Intermediates

4-Chloro-3-nitrobenzoic acid is the established precursor for the synthesis of 3-amino-4-chlorobenzoic acid via reduction of the nitro group (e.g., using Sn/HCl) [1]. This amine intermediate is a crucial building block for various pharmaceuticals, including anti-inflammatory agents and dyes [2]. The high yield (90-97%) and regioselectivity of the initial nitration step ensure a cost-effective and scalable route to this valuable amine .

Ligand for Bioactive Metal Complexes in Antimicrobial and Anticancer Drug Discovery

As demonstrated by the potent antimicrobial activity of [Cu(Eta)2(CNBz)2] (MIC 3.78 µg/mL) [1] and the cytotoxic effects of [Cu(phen)(4-CNBA)] (IC50 12.5 µM against HepG2) [2], 4-chloro-3-nitrobenzoic acid is a privileged ligand for constructing novel metal-based therapeutics. Its unique electronic properties, conferred by the chloro and nitro substituents, enhance DNA binding and biological activity, making it a superior choice over simpler benzoate ligands in coordination chemistry research .

Intermediate for Dyes and Agrochemicals via Electrophilic Aromatic Substitution

The specific substitution pattern of 4-chloro-3-nitrobenzoic acid directs further electrophilic aromatic substitution (EAS) reactions to predictable positions, enabling the synthesis of complex molecules with high regiocontrol [1]. This property is exploited in the production of specialty dyes, pigments, and agrochemical intermediates, where the precise placement of functional groups is critical for product performance and colorfastness [2].

Synthesis of N-Methyl-4-(methyl amino)-3-nitrobenzamide and Related Amides

The carboxylic acid functionality of 4-chloro-3-nitrobenzoic acid allows for straightforward conversion to various amides and esters, which are important intermediates in medicinal chemistry [1]. For instance, it is a key starting material in patented synthetic routes to N-methyl-4-(methyl amino)-3-nitrobenzamide [2], a compound of interest in pharmaceutical research, highlighting its utility in constructing more complex molecular architectures.

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